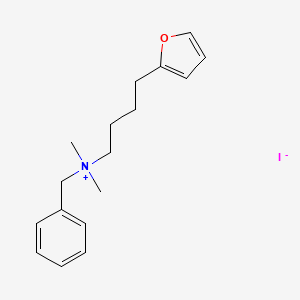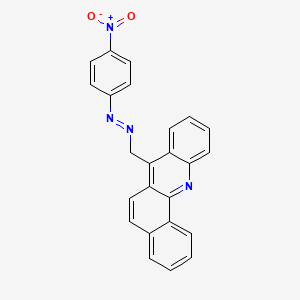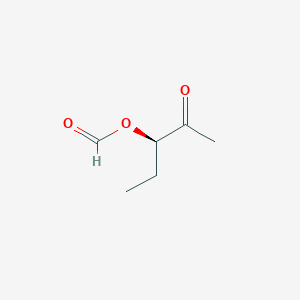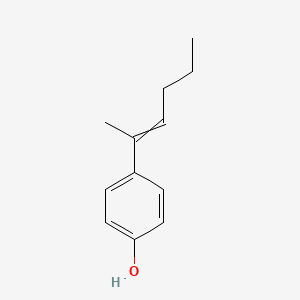
3-Oxopentan-2-yl piperidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxopentan-2-yl piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopentan-2-yl piperidine-1-carbodithioate can be achieved through several methods. One common approach involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent under controlled conditions . The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbodithioate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxopentan-2-yl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced carbodithioate derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Oxopentan-2-yl piperidine-1-carbodithioate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Oxopentan-2-yl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s carbodithioate group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Icaridin: A piperidine derivative used as an insect repellent.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Uniqueness
3-Oxopentan-2-yl piperidine-1-carbodithioate is unique due to its specific structural features, including the carbodithioate group and the 3-oxopentan-2-yl substituent. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other piperidine derivatives .
Propiedades
Número CAS |
65178-61-2 |
|---|---|
Fórmula molecular |
C11H19NOS2 |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
3-oxopentan-2-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C11H19NOS2/c1-3-10(13)9(2)15-11(14)12-7-5-4-6-8-12/h9H,3-8H2,1-2H3 |
Clave InChI |
PWCOUOKIQFPVJA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)SC(=S)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)
![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)








![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)



